molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No. B1217518
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Patent
US04444983

Procedure details

400 parts of 2-chloro-p-xylene (b.p.=183° to 184° C.) and 2 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel, to which 360 parts of bromine was dropwisely added over a period of 5 hours to carry out the reaction at 35° to 60° C. Water was added to the reaction liquid to wash the same with the thus added water and to remove the catalyst, and then the oil layer was cooled. The separated crystals were filtered, and washed with methanol to obtain 377 parts of 2-chloro-5-bromo-p-xylene having a melting point of 60° to 64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[Br:14]Br>O>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:14])=[CH:4][C:3]=1[CH3:9] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
CUSTOM
Type
CUSTOM
Details
the reaction at 35° to 60° C
WASH
Type
WASH
Details
to wash the same with the thus added water
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
the oil layer was cooled
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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